

Application Notes and Protocols for Developing Assays with GSK926

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK926 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for assays to characterize the activity of **GSK926** and other EZH2 inhibitors, both in biochemical and cellular contexts.

Mechanism of Action

GSK926 inhibits EZH2 activity by competing with the cofactor S-adenosylmethionine (SAM).[2] This prevents the transfer of a methyl group from SAM to histone H3 at lysine 27, thereby reducing the levels of H3K27me3 and reactivating the expression of PRC2 target genes.

Data Presentation Biochemical Potency and Selectivity of GSK926



Enzyme	IC50 (μM)	Ki,app (nM)	Selectivity vs. EZH2	Reference
EZH2	0.020	7.9	-	[1][2]
EZH1	2.5	-	125-fold	[2]
DNMT1	>100	-	>5000-fold	[2]
DNMT3a	>100	-	>5000-fold	[2]
DNMT3b	>100	-	>5000-fold	[2]
DOT1L	>100	-	>5000-fold	[2]
G9a	>100	-	>5000-fold	[2]
MLL1	>100	-	>5000-fold	[2]
PRMT1	>100	-	>5000-fold	[2]
PRMT3	>100	-	>5000-fold	[2]
PRMT4	>100	-	>5000-fold	[2]
PRMT5	>100	-	>5000-fold	[2]
SET7	214	-	>10000-fold	[2]
SETMAR	>100	-	>5000-fold	[2]
SUV39H1	>100	-	>5000-fold	[2]
SUV39H2	>100	-	>5000-fold	[2]

Cellular Activity of GSK926



Cell Line	Cancer Type	H3K27me3 IC50 (nM)	Growth Inhibition IC50 (µM)	Reference
HCC1806	Breast Cancer	324	>50	[2]
LNCaP	Prostate Cancer	-	4.5	[2]
PC-3	Prostate Cancer	-	>50	[3]
DU145	Prostate Cancer	-	>50	[3]

Experimental Protocols

Protocol 1: In Vitro EZH2 Biochemical Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro potency of **GSK926** against the EZH2 enzyme complex. The assay measures the incorporation of a tritium-labeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.

Materials:

- Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
- Histone H3 (1-25) peptide substrate
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- GSK926
- Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT, 0.01% Tween-20
- SAM (unlabeled)
- 96-well filter plates
- Scintillation fluid
- Microplate scintillation counter



Procedure:

- Prepare a serial dilution of GSK926 in DMSO. Further dilute the compounds in Assay Buffer.
- In a 96-well plate, add 10 μL of the diluted **GSK926** or DMSO (vehicle control).
- Add 20 μL of a solution containing the PRC2 complex and the histone H3 peptide substrate in Assay Buffer.
- Initiate the reaction by adding 20 μL of a solution containing [3H]-SAM and unlabeled SAM in Assay Buffer. The final concentrations should be optimized, but a starting point is 50 nM PRC2, 1 μM H3 peptide, and 200 nM [3H]-SAM.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction by adding 50 μL of 10% trichloroacetic acid (TCA).
- Transfer the reaction mixture to a 96-well filter plate and wash three times with 10% TCA to remove unincorporated [3H]-SAM.
- Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Calculate the percent inhibition for each GSK926 concentration relative to the DMSO control
 and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cellular H3K27me3 AlphaLISA Assay

This protocol outlines a homogeneous (no-wash) AlphaLISA assay to measure the levels of trimethylated histone H3 at lysine 27 (H3K27me3) in cultured cells following treatment with **GSK926**.

Materials:

 AlphaLISA H3K27me3 Cellular Detection Kit (containing AlphaLISA Acceptor beads, Streptavidin-Donor beads, Biotinylated Anti-Histone H3 Antibody, Lysis Buffer, Extraction Buffer, and Detection Buffer)



- Cells of interest (e.g., HCC1806)
- GSK926
- 384-well white opaque cell culture plates
- Alpha-enabled microplate reader

Procedure:

- Seed cells in a 384-well white opaque culture plate at a density of 2,500 cells/well in 10 μL of culture medium.[4]
- For adherent cells, allow them to attach for 3-4 hours at 37°C.[4]
- Prepare serial dilutions of GSK926 in culture medium at 3 times the final desired concentration.
- Add 5 μL of the diluted GSK926 or vehicle control to the wells.
- Incubate the plate for 16-21 hours at 37°C in a 5% CO2 atmosphere.[4]
- Add 5 μL of Cell-Histone Lysis Buffer and incubate for 15 minutes at room temperature.[4]
- Add 10 μL of Cell-Histone Extraction Buffer and incubate for 10 minutes at room temperature.[4]
- Prepare a 5X mix of Acceptor beads and Biotinylated Anti-Histone H3 antibody in 1X Cell-Histone Detection Buffer.
- Add 10 μL of the 5X Acceptor bead/antibody mix to each well.[4]
- Cover the plate and incubate for 60 minutes at 23°C.[4]
- In subdued light, prepare a 5X solution of Streptavidin-Donor beads in 1X Cell-Histone Detection Buffer.
- Add 10 μL of the 5X Donor bead solution to each well.



- Cover the plate and incubate for 30 minutes at 23°C in the dark.[4]
- Read the signal on an Alpha-enabled microplate reader.
- Calculate the percent inhibition of H3K27me3 levels for each GSK926 concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Cellular Proliferation (MTS) Assay

This protocol describes the use of an MTS assay to determine the effect of **GSK926** on the proliferation of cancer cells. The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells.

Materials:

- Cells of interest (e.g., LNCaP)
- GSK926
- Complete cell culture medium
- 96-well clear flat-bottom plates
- MTS reagent
- Microplate reader

Procedure:

- Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium.[5]
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[5]
- Prepare serial dilutions of GSK926 in complete medium.
- Remove the medium from the wells and add 100 μL of the drug-containing medium.



- Incubate the plate for the desired treatment period (e.g., 6 days).
- At the end of the incubation period, add 20 μL of MTS reagent to each well.[6]
- Incubate the plate for 1-4 hours at 37°C.[6]
- Measure the absorbance at 490 nm using a microplate reader.[5]
- Subtract the background absorbance (from wells with medium only).
- Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the growth inhibition IC50 value.

Protocol 4: Immunofluorescence Staining for H3K27me3

This protocol details the steps for immunofluorescent staining to visualize the reduction of H3K27me3 in cells treated with **GSK926**.

Materials:

- · Cells of interest grown on coverslips or in chamber slides
- GSK926
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody: Rabbit anti-H3K27me3
- Secondary antibody: Alexa Fluor-conjugated Goat anti-Rabbit IgG
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Fluorescence microscope



Procedure:

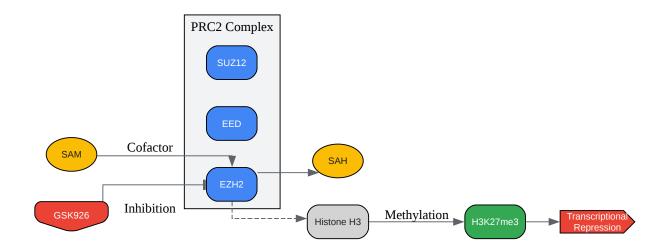
- Treat cells with GSK926 at various concentrations for the desired time (e.g., 72 hours).
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- · Wash the cells three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Dilute the primary anti-H3K27me3 antibody in Blocking Buffer according to the manufacturer's recommendation.
- Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- · Wash the cells three times with PBS.
- Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
- Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Counterstain the nuclei by incubating with DAPI for 5 minutes.
- Wash the cells twice with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Visualize the fluorescence using a fluorescence microscope. A reduction in the H3K27me3 signal is expected in GSK926-treated cells compared to the control.

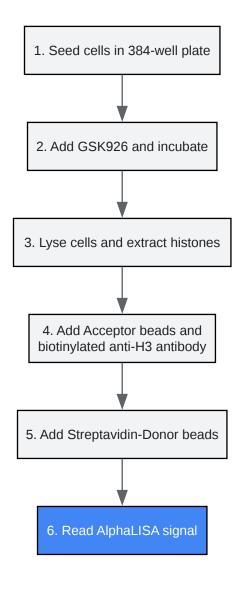




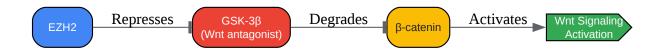
Visualizations











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